Methyl 3-ethynyl-5-isobutoxybenzoate
Description
Methyl 3-ethynyl-5-isobutoxybenzoate is a substituted benzoate ester featuring an ethynyl group at the 3-position and an isobutoxy moiety at the 5-position of the aromatic ring. The ethynyl group introduces rigidity and reactivity (e.g., via Sonogashira coupling), while the isobutoxy substituent enhances lipophilicity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 3-ethynyl-5-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C14H16O3/c1-5-11-6-12(14(15)16-4)8-13(7-11)17-9-10(2)3/h1,6-8,10H,9H2,2-4H3 |
InChI Key |
VWVBHNHXURBWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-ethynylbenzoic acid.
Esterification: The carboxylic acid group of 3-ethynylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 3-ethynylbenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the industrial process would need to consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-5-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-ethynyl-5-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-5-isobutoxybenzoate depends on its specific application
Ethynyl Group: Can participate in reactions involving nucleophiles or electrophiles.
Isobutoxy Group: Can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 3-ethynyl-5-isobutoxybenzoate belongs to the broader class of substituted methyl benzoates. Key comparisons include:


Key Observations :
Analytical Characterization
While direct data for this compound are unavailable, analogous compounds provide benchmarks:
- NMR/FTIR : The ethynyl group would show a distinctive C≡C stretch (~2100 cm⁻¹) in FTIR, absent in diterpene esters. In <sup>1</sup>H NMR, the isobutoxy protons would resonate as a multiplet near δ 1.0–1.2 ppm (cf. methyl shikimate’s methyl groups at δ 3.7 ppm, Fig. 5A ).

- Chromatography : Gas chromatography (GC) retention times for methyl esters vary with substituent bulk. For example, Z-communic acid methyl ester elutes later than sandaracopimaric acid methyl ester due to increased molecular weight (Fig. 2, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



